![molecular formula C7H4ClFN2 B12865164 5-Chloro-7-fluoro-1H-benzimidazole](/img/structure/B12865164.png)
5-Chloro-7-fluoro-1H-benzimidazole
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Overview
Description
6-Chloro-4-fluoro-1H-benzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where the hydrogen atoms at positions 6 and 4 are substituted with chlorine and fluorine atoms, respectively. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-fluoro-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-1,2-phenylenediamine with 6-chloroformic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of 6-Chloro-4-fluoro-1H-benzimidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-fluoro-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Various substituted benzimidazole derivatives.
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Reduced benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including 5-chloro-7-fluoro-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against a range of pathogens, including bacteria and fungi.
Case Study: Antibacterial Activity
- A study synthesized various benzimidazole derivatives and evaluated their antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as novel antibacterial agents .
Antiviral Properties
The antiviral potential of benzimidazole derivatives has garnered attention, particularly against viral infections such as HIV and hepatitis viruses.
Case Study: HIV Inhibition
- Compounds derived from benzimidazole have been synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, specific derivatives exhibited IC50 values lower than those of established antiviral drugs, suggesting enhanced efficacy against HIV strains .
Anticancer Applications
This compound has shown promise in cancer research due to its ability to target specific molecular pathways involved in tumor growth.
Case Study: Targeting Cancer Cells
- Research has demonstrated that benzimidazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For example, derivatives with specific substitutions at the 1 and 2 positions exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
Anti-inflammatory Effects
Benzimidazole compounds are also being explored for their anti-inflammatory properties.
Case Study: Inhibition of COX Enzymes
- A series of studies have indicated that certain benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For instance, compounds showed IC50 values significantly lower than those of traditional anti-inflammatory drugs like diclofenac .
Gastroprotective Effects
Recent investigations have highlighted the gastroprotective properties of benzimidazole derivatives, which may prevent gastric ulcers.
Case Study: Ulcer Prevention
- Compounds derived from this compound were tested for their ability to protect against ethanol-induced gastric ulcers in animal models. Results indicated substantial ulcer inhibition compared to standard treatments .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves cyclization reactions of substituted o-phenylenediamines. The structure-activity relationship (SAR) studies reveal that modifications at various positions on the benzimidazole ring can enhance biological activity.
Modification Position | Effect on Activity |
---|---|
C-4 | Increased antiviral potency |
C-6 | Enhanced anticancer effects |
N-1 | Improved antibacterial activity |
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 5-Chloro-2-fluoro-1H-benzimidazole
- 4-Chloro-5-fluoro-1H-benzimidazole
- 6-Chloro-1H-benzimidazole
Comparison: 6-Chloro-4-fluoro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
5-Chloro-7-fluoro-1H-benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a benzimidazole core with chlorine and fluorine substituents. The presence of halogen atoms is significant as they can enhance the compound's binding affinity to biological targets, which is crucial for its therapeutic effectiveness.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. This mechanism is essential in various therapeutic contexts, including cancer treatment and antimicrobial applications.
Antitumor Activity
This compound has shown promising antitumor activity in several studies. For instance, a study reported that derivatives of benzimidazole exhibited significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values as low as 7.01 µM against MCF-7 breast cancer cells .
Table 1: Antitumor Activity of Benzimidazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 7.01 |
2-Bromo-5-chloro-7-fluoro-1H-benzimidazole | HCT116 | 43.7 |
Novel Fluorobenzimidazoles | H37Rv (M. tuberculosis) | <12.5 |
Antimicrobial Activity
Research indicates that compounds within the benzimidazole class, including this compound, possess significant antimicrobial properties. They have been evaluated against various pathogens, including Mycobacterium tuberculosis, where certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to existing treatments .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | M. tuberculosis | <12.5 |
Other derivatives | Various bacteria | 0.63 - 12.5 |
Study on Cytotoxicity
A cytotoxicity assay conducted on MDBK cells demonstrated that various benzimidazole derivatives, including those related to this compound, showed low cytotoxicity while maintaining antiviral activity against Bovine viral diarrhea virus (BVDV). The results indicated that compounds with specific halogen substitutions had enhanced selectivity indices .
Research on PARP Inhibition
In a study focusing on PARP inhibitors, derivatives derived from benzimidazoles exhibited strong inhibition against the PARP-1 enzyme, highlighting their potential in cancer therapy . The findings suggest that structural modifications can significantly influence biological activity and therapeutic potential.
Properties
Molecular Formula |
C7H4ClFN2 |
---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
6-chloro-4-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |
InChI Key |
PBUDBUDKLDAXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)Cl |
Origin of Product |
United States |
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